
Arsine, (2-chlorovinyl)dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, (2-chlorovinyl)dimethoxy- is an organoarsenic compound known for its chemical reactivity and potential applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Arsine, (2-chlorovinyl)dimethoxy- typically involves the reaction of alkyl- or aryl-(2-chlorovinyl)arsine with alkali, followed by treatment with hydrochloric acid . This method allows for the synthesis of various haloarsines, including those that cannot be prepared by traditional methods.
Industrial Production Methods
Industrial production of high-purity arsenic compounds, including Arsine, (2-chlorovinyl)dimethoxy-, involves complex processes such as oxide vaporization and sublimation . These methods ensure the removal of impurities and the production of compounds with high purity, which is essential for their use in advanced applications.
Analyse Chemischer Reaktionen
Types of Reactions
Arsine, (2-chlorovinyl)dimethoxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of arsenic oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of arsine derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkali metals, hydrochloric acid, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various arsenic oxides, arsine derivatives, and substituted haloarsines. These products are often used as intermediates in further chemical synthesis or as final products in industrial applications.
Wissenschaftliche Forschungsanwendungen
Arsine, (2-chlorovinyl)dimethoxy- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organoarsenic compounds.
Biology: Studied for its potential biological effects and interactions with cellular components.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Used in the production of high-purity arsenic compounds for use in semiconductor manufacturing and other advanced technologies
Wirkmechanismus
The mechanism of action of Arsine, (2-chlorovinyl)dimethoxy- involves its interaction with molecular targets such as enzymes and cellular components. One known mechanism is its inhibition of the E3 component of pyruvate dehydrogenase, which is involved in the conversion of pyruvate to acetyl-CoA . This inhibition disrupts cellular metabolism and can lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Arsine, (2-chlorovinyl)dimethoxy- include:
Lewisite 1: 2-chlorovinylarsonous dichloride
Lewisite 2: Bis(2-chlorovinyl)arsinous chloride
Lewisite 3: Tris(2-chlorovinyl)arsine
Uniqueness
Arsine, (2-chlorovinyl)dimethoxy- is unique due to its specific chemical structure and reactivity. Unlike other similar compounds, it has distinct properties that make it suitable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological effects set it apart from other organoarsenic compounds.
Eigenschaften
CAS-Nummer |
64049-12-3 |
|---|---|
Molekularformel |
C4H8AsClO2 |
Molekulargewicht |
198.48 g/mol |
IUPAC-Name |
[(E)-2-chloroethenyl]-dimethoxyarsane |
InChI |
InChI=1S/C4H8AsClO2/c1-7-5(8-2)3-4-6/h3-4H,1-2H3/b4-3+ |
InChI-Schlüssel |
FCRUSJVEIVYZGW-ONEGZZNKSA-N |
Isomerische SMILES |
CO[As](/C=C/Cl)OC |
Kanonische SMILES |
CO[As](C=CCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




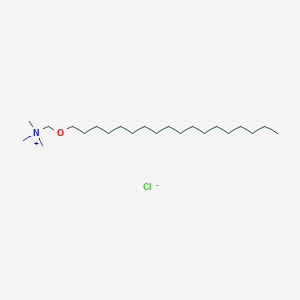
![3-Hydroxy-4-nitrobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14491511.png)

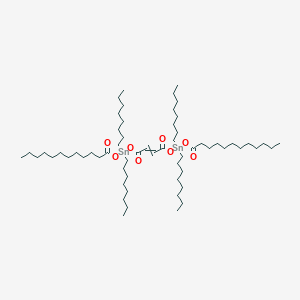
![1,1',1''-[(2-Chloro-2-nitroethane-1,1,1-triyl)tris(oxy)]tribenzene](/img/structure/B14491527.png)

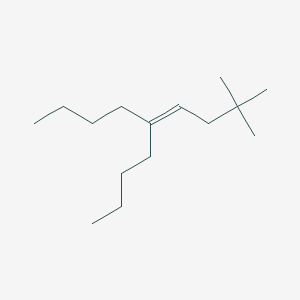
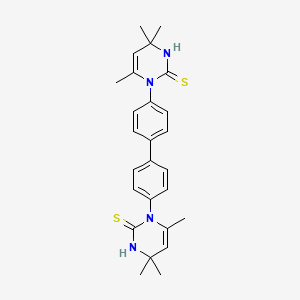
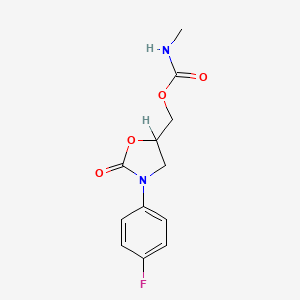
![(Bicyclo[2.2.1]hepta-2,5-dien-7-yl)methanol](/img/structure/B14491544.png)

![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)
